4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
The compound “4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is a benzodiazepine derivative characterized by a cyclopentanecarbonyl group substituted with a 4-chlorophenyl moiety at position 4, a 4-fluorophenyl group at position 5, and a methyl group at position 7. Benzodiazepines typically require an electronegative substituent at position C7 for anxiolytic activity , but this compound substitutes C7 with a methyl group. However, the 4-fluorophenyl group at C5 aligns with structural features known to enhance pharmacological activity in benzodiazepines . The 4-chlorophenylcyclopentanecarbonyl group at position 4 introduces steric and electronic modifications that may influence receptor binding and selectivity.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O2/c1-18-4-13-24-23(16-18)26(19-5-11-22(30)12-6-19)32(17-25(33)31-24)27(34)28(14-2-3-15-28)20-7-9-21(29)10-8-20/h4-13,16,26H,2-3,14-15,17H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGXPSAJMUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the cyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone under acidic conditions to form the cyclopentanecarbonyl intermediate.
Introduction of the fluorophenyl group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to introduce the fluorophenyl group.
Cyclization to form the benzodiazepine core: The final step involves the cyclization of the intermediate with methylamine to form the benzodiazepine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Anxiolytic Properties
Benzodiazepines are primarily known for their anxiolytic effects. The compound enhances the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is crucial for its anxiolytic activity. Research indicates that derivatives of benzodiazepines can offer improved efficacy and reduced side effects compared to traditional anxiolytics like diazepam .
Neuroprotective Effects
Recent studies have suggested that certain benzodiazepine derivatives exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. The specific structural modifications in this compound may enhance its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuropharmacology.
Antidepressant Activity
There is emerging evidence that some benzodiazepine derivatives possess antidepressant properties. The modulation of GABA-A receptors may contribute to mood stabilization and reduction of depressive symptoms . This compound's unique structure could provide a new avenue for developing antidepressants with fewer side effects than current options.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of benzodiazepines. The presence of specific substituents, such as the chlorophenyl and fluorophenyl groups in this compound, can significantly influence its binding affinity to GABA-A receptors and its overall pharmacological efficacy.
Case Study 1: GABA-A Receptor Modulation
A study published in PubMed highlighted the importance of receptor subtype selectivity in developing new anxiolytics. The compound's ability to selectively modulate certain GABA-A receptor subtypes could lead to reduced side effects commonly associated with traditional benzodiazepines .
Case Study 2: Neuroprotection in Animal Models
In preclinical trials involving animal models of neurodegeneration, derivatives similar to this compound demonstrated significant neuroprotective effects. These studies emphasize the potential for developing therapies targeting conditions like Alzheimer's disease through compounds that modulate GABAergic signaling pathways.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural differences between the target compound and analogous benzodiazepine derivatives are summarized below:
- C7 Substituents : The target compound lacks an electronegative group at C7 (methyl vs. Cl, OMe, or nitro in others), which may reduce anxiolytic activity unless compensated by other interactions .
- C5 Substituents : The 4-fluorophenyl group at C5 is consistent with aryl substituents that enhance receptor binding in benzodiazepines .
- Position 4 Modifications : The bulky 4-chlorophenylcyclopentanecarbonyl group may introduce steric hindrance or hydrophobic interactions absent in simpler analogs.
Binding Affinity and Receptor Selectivity
Compounds 6a–d : These imidazobenzodiazepines exhibit complete selectivity for the R1 receptor subtype. Affinity varies with substituents:
- The lack of a C7 electronegative group may reduce affinity unless the cyclopentanecarbonyl group compensates via hydrophobic or π-stacking interactions.
Methylclonazepam : The 7-nitro group (electronegative) and 2-chlorophenyl at C5 are associated with sedative/analgesic effects, but its R1/R2 selectivity remains unquantified .
Pharmacological Implications
- Receptor Subtype Selectivity : The 4-fluorophenyl group at C5 and cyclopentanecarbonyl group at position 4 may promote R1 selectivity, similar to compounds 6a–d .
- Molecular Dynamics : Simulations in related studies highlight the role of substituent spatial arrangement in GABA_A receptor binding . The target compound’s cyclopentanecarbonyl group could alter binding geometry compared to planar analogs.
Table 1: Comparative Binding and Structural Data
Key Observations:
Substituent electronegativity at R2 (e.g., OMe > Cl) correlates with improved R1 affinity in compounds 6a–d .
The target compound’s C7 methyl group may necessitate alternative binding mechanisms to maintain activity.
Molecular simulations suggest that bulky substituents (e.g., cyclopentanecarbonyl) can modulate receptor interaction geometry .
Biological Activity
The compound 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a novel derivative within the benzodiazepine family. Benzodiazepines are widely recognized for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This article explores the biological activity of this specific compound through various studies and findings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological behavior of benzodiazepine derivatives. Studies indicate that modifications on the benzodiazepine core can significantly affect receptor affinity and pharmacological effects. For instance:
- Substituents on the aromatic rings : The presence of halogen atoms (like chlorine and fluorine) has been shown to enhance activity at benzodiazepine receptors due to increased lipophilicity and potential interactions with receptor sites .
- Cyclopentanecarbonyl moiety : This structural feature may influence the conformation and stability of the compound, potentially enhancing its binding affinity to GABA_A receptors.
Anxiolytic and Anticonvulsant Activities
Research on related compounds in the benzodiazepine class has demonstrated significant anxiolytic and anticonvulsant properties. For example:
- Compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in animal models .
- The introduction of specific substituents often correlates with enhanced anticonvulsant activity, suggesting that this compound may also exhibit these properties.
Analgesic and Antioxidant Effects
Recent studies have highlighted that certain benzodiazepine derivatives possess notable analgesic and antioxidant activities:
- Antinociceptive Activity : Compounds structurally related to this compound exhibited significant reductions in pain responses in acetic acid-induced writhing tests .
- Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH assays, indicating that these compounds can mitigate oxidative stress .
Study 1: In Vivo Evaluation
A study evaluating a closely related benzodiazepine derivative demonstrated significant anxiolytic effects in rodent models when administered at doses ranging from 50 to 100 mg/kg. Behavioral assessments indicated reduced anxiety levels compared to controls .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties against oxidative stress in neuronal cell lines. Compounds similar to our target demonstrated a capacity to lower intracellular reactive oxygen species (ROS) levels and protect against apoptosis induced by oxidative insults .
Research Findings Summary
Q & A
Q. Purity Optimization :
- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
- Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
Advanced: How can steric hindrance during the acylation step be mitigated to improve yield?
Answer:
Challenges : The bulky cyclopentanecarbonyl group may slow acylation kinetics.
Strategies :
- Temperature Control : Perform reactions at 0–5°C to favor kinetic over thermodynamic pathways.
- Bulky Bases : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate acyl transfer .
- Solvent Selection : Dichloromethane or THF improves solubility of sterically hindered intermediates.
Q. Methodological Approach :
Pharmacokinetic Profiling :
- Measure plasma half-life in rodent models via LC-MS/MS.
- Assess metabolite formation (e.g., hydroxylation at the cyclopentane ring).
Functional Assays :
- Compare patch-clamp electrophysiology (GABA-A currents in hippocampal neurons) with binding assays to confirm functional potency.
Structural Modifications : Introduce deuterium at metabolically vulnerable sites to prolong half-life.
Advanced: What analytical techniques are optimal for characterizing stereochemical outcomes in this compound?
Answer:
Challenges : The tetrahydro-1H-1,4-benzodiazepin-2-one core may exhibit conformational isomerism.
Techniques :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- NOESY NMR : Identify spatial proximity between the 4-chlorophenyl and 7-methyl groups to confirm stereochemistry.
- X-ray Crystallography : Resolve absolute configuration (collaborate with synchrotron facilities for high-resolution data).
Basic: How does this compound’s SAR differ from classical benzodiazepines like diazepam?
Q. Answer :
- Cyclopentanecarbonyl vs. Methyl Group (Diazepam) : The larger acyl group may alter binding to the benzodiazepine site’s hydrophobic pocket, potentially reducing sedation while retaining anxiolytic effects.
- 4-Fluorophenyl vs. Chlorine (Diazepam) : Fluorine’s smaller size and higher electronegativity could enhance selectivity for α2/α3 GABA-A subtypes over α1 (associated with sedation) .
Validation : Perform subtype-specific receptor binding assays (e.g., α1- vs. α2-transfected HEK293 cells).
Advanced: What strategies can resolve low yields in the final cyclization step?
Answer :
Root Cause : Competing side reactions (e.g., dimerization or ring-opening).
Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing side products.
- Acid Optimization : Replace HCl with camphorsulfonic acid for milder conditions.
- In Situ Monitoring : Use FTIR to track carbonyl group formation (peak ~1700 cm⁻¹).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
